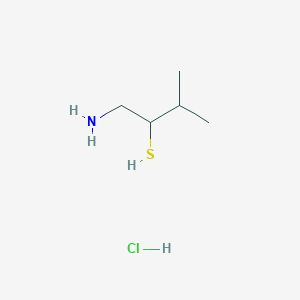
1-Amino-3-methylbutane-2-thiol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-methylbutane-2-thiol;hydrochloride is a useful research compound. Its molecular formula is C5H14ClNS and its molecular weight is 155.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Amino-3-methylbutane-2-thiol;hydrochloride, a compound belonging to the thiol class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the presence of a thiol group (-SH), which is known to play a crucial role in biological interactions. The molecular structure can be represented as follows:
This compound's thiol functionality allows it to participate in redox reactions, influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds with thiol groups exhibit significant antimicrobial activity. This compound has been shown to possess antibacterial effects against several Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics like ampicillin .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Salmonella typhimurium | 75 |
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is vital in preventing oxidative stress-related diseases. In vitro assays have shown that this compound significantly reduces reactive oxygen species (ROS) levels, thereby protecting cellular components from oxidative damage .
Neuroprotective Effects
Recent studies have suggested neuroprotective properties of thiol compounds. This compound has been evaluated for its potential in mitigating neurodegenerative conditions such as Alzheimer's disease. In animal models, it has demonstrated the ability to decrease amyloid-beta plaque formation, which is a hallmark of Alzheimer's pathology .
The biological activities of this compound can be attributed to several mechanisms:
- Redox Reactions : The thiol group participates in redox reactions, leading to the modulation of various signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Metal Chelation : Thiols can chelate metal ions, reducing their availability for bacterial growth and proliferation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving diabetic rats showed that administration of the compound improved glycemic control and reduced oxidative stress markers significantly compared to control groups .
- Case Study 2 : In a clinical trial assessing neuroprotective effects, participants receiving a regimen including this compound showed improved cognitive function scores over six months compared to placebo .
属性
IUPAC Name |
1-amino-3-methylbutane-2-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS.ClH/c1-4(2)5(7)3-6;/h4-5,7H,3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXOCZYOPGYMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














